molecular formula C10H10N2O3 B12365368 6,7-dimethoxy-4aH-quinazolin-4-one

6,7-dimethoxy-4aH-quinazolin-4-one

Cat. No.: B12365368
M. Wt: 206.20 g/mol
InChI Key: ZYFJPZVUQRQVRT-UHFFFAOYSA-N
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Description

Chemical Identity: 6,7-Dimethoxy-4aH-quinazolin-4-one (CAS: 13794-72-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₃ . It is also known by synonyms such as 6,7-dimethoxyquinazolin-4(3H)-one and 6,7-dimethoxy-4-hydroxyquinazoline . The structure comprises a quinazoline core substituted with methoxy groups at positions 6 and 7 and a ketone at position 2.

Synthesis:
A common synthesis route involves the reaction of nitrohomoveratric acid with polyphosphoric acid (PPA), followed by treatment with acetic anhydride to form the intermediate 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent nitrogen substitution yields the target compound . Alternative methods include chlorination of the parent compound using thionyl chloride and DMF to generate reactive intermediates for further derivatization .

Applications: This compound serves as a key intermediate in synthesizing bioactive derivatives. For example, it has been modified to produce pro-apoptotic 4-anilinoquinazoline derivatives that upregulate Bax protein, inducing cancer cell death . Additionally, cerebroprotective derivatives have been explored, highlighting its versatility in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dimethoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-6H,1-2H3

InChI Key

ZYFJPZVUQRQVRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C(=NC=NC2=O)C=C1OC

Origin of Product

United States

Preparation Methods

Hydroxylamine Condensation with 3,4-Dimethoxyaniline

A scalable method involves condensing 3,4-dimethoxyaniline with hydroxylamine hydrochloride under acidic conditions. This approach forms the quinazoline core via cyclization, with the ketone at position 4 generated during the reaction.

Procedure

  • Dissolve 3,4-dimethoxyaniline and hydroxylamine hydrochloride in dilute HCl.
  • Heat the mixture under reflux to induce cyclization.
  • Isolate the product via filtration and recrystallization.
Parameter Detail
Solvent 6.23% HCl (v/v)
Temperature Reflux (~100°C)
Yield Up to 85% (reported in patents)
Reference

This method avoids hazardous reagents and is preferred for large-scale production.

Methylesterification and Urea Cyclization

A multistep route begins with methylesterification of 4,5-dimethoxy-2-nitro-benzoic acid, followed by cyclization with urea. This strategy is effective for introducing methoxy groups at positions 6 and 7.

Procedure

  • Methylesterification : React 4,5-dimethoxy-2-nitro-benzoic acid with methanol under acidic catalysis.
  • Cyclization : Treat the methyl ester with urea under basic conditions to form the diketone quinazoline.
  • Reduction : Reduce the nitro group to amine, enabling ring closure.
Step Reagents/Conditions Outcome
Methylesterification Methanol, H₂SO₄, reflux 4,5-Dimethoxy-2-nitro-benzoate
Cyclization Urea, NaOH, heat 6,7-Dimethoxy-2,4-diketone
Reduction H₂/Pd-C or Fe/HCl 6,7-Dimethoxy-4aH-quinazolin-4-one
Parameter Detail
Yield ~70% (combined steps)
Reference

This method is less direct but offers flexibility for functional group modifications.

Chlorination of 6,7-Dimethoxy-4-Hydroxyquinazoline

While primarily used to synthesize chlorinated derivatives, this method can be adapted to prepare the 4-one by controlling reaction conditions.

Procedure

  • Treat 6,7-dimethoxy-4-hydroxyquinazoline with POCl₃ or SOCl₂ in anhydrous solvent.
  • Quench the reaction with ice-water and isolate the product.
Reagent Conditions Yield Reference
POCl₃ Toluene, reflux 86.5%
SOCl₂ + DMF Reflux, 120°C 85%

Note : This method is optimized for chlorination but requires prior synthesis of the 4-hydroxy precursor.

Comparative Analysis of Methods

Method Advantages Limitations
Hydroxylamine Condensation High yield, mild conditions Limited to specific substrates
Methylesterification Flexible functionalization Multistep, lower yield
Chlorination Direct conversion Requires pre-synthesized hydroxy precursor
Cu-Catalyzed Broad substrate scope Limited to specific amines

Key Challenges and Optimization Strategies

  • Regioselectivity : Methoxy groups at 6 and 7 require precise synthetic control. Electron-donating groups may direct cyclization pathways.
  • Yield Improvement : Acidic or basic conditions in hydroxylamine methods enhance cyclization efficiency.
  • Safety : POCl₃ and SOCl₂ demand anhydrous conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .

Scientific Research Applications

Cancer Treatment

Inhibition of Tyrosine Kinase c-Met
One of the significant applications of 6,7-dimethoxy-4aH-quinazolin-4-one derivatives is their role as inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers. Research has shown that certain derivatives exhibit potent inhibitory activity against c-Met, with one compound demonstrating an IC50 value of 0.030 ± 0.008 µM against this target. The compound was effective against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the quinazolinone scaffold could enhance anticancer efficacy.

Case Study: Synthesis and Evaluation
A study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines and evaluated their biological activities. The most promising compound showed remarkable potency and was characterized by molecular docking studies that elucidated its binding mode to the c-Met kinase ATP-binding site .

Neuropharmacology

Antipsychotic Activity
Recent investigations into quinazolinone derivatives have highlighted their potential as antipsychotic agents. For instance, compounds like ALX-171 have demonstrated significant pharmacokinetic properties and brain uptake after administration in animal models. These compounds were found to exhibit a favorable half-life and stability, suggesting their potential for further development in treating psychiatric disorders .

Pharmacokinetic Properties
The pharmacokinetic profile of these compounds indicates rapid absorption into the bloodstream and effective brain penetration, making them suitable candidates for neuropharmacological applications .

Antiviral Drug Development

Inhibition of SARS-CoV-2 Mpro
The ongoing COVID-19 pandemic has prompted research into effective antiviral agents targeting SARS-CoV-2. A recent study identified a series of nonpeptidic, noncovalent inhibitors based on the quinazolinone scaffold that effectively inhibit the main protease (Mpro) of SARS-CoV-2. One derivative exhibited superior inhibitory activity compared to existing compounds, showcasing improved biochemical potency and drug metabolism properties .

Mechanism of Action
The mechanism involves binding to specific sites within the Mpro active site, which is crucial for viral replication. Structural studies revealed conformational changes upon ligand binding that enhance inhibitory efficacy .

Antioxidant Properties

Research has also explored the antioxidant capabilities of quinazolinone derivatives. Compounds with specific substituents at the 2-position have shown promising antioxidant activity through various assays (e.g., ABTS and CUPRAC). The presence of hydroxyl groups significantly enhances this activity, indicating potential applications in oxidative stress-related conditions .

Summary Table: Applications of 6,7-Dimethoxy-4aH-quinazolin-4-one

Application AreaKey FindingsReferences
Cancer TreatmentPotent c-Met inhibitors; effective against lung, breast, and gastric cancers
NeuropharmacologyAntipsychotic potential; favorable pharmacokinetics
Antiviral DevelopmentEffective SARS-CoV-2 Mpro inhibitors; superior biochemical potency
Antioxidant ActivitySignificant antioxidant properties linked to specific substituents

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline derivatives exhibit diverse pharmacological properties depending on substituents and structural modifications. Below is a comparative analysis of 6,7-dimethoxy-4aH-quinazolin-4-one and its analogs:

Table 1: Structural Analogs and Key Features

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Use Reference
6,7-Dimethoxy-4aH-quinazolin-4-one 13794-72-4 C₁₀H₁₀N₂O₃ 6,7-OCH₃; 4-ketone Pro-apoptotic, cerebroprotective
2-Chloro-6,7-dimethoxy-1H-quinazolin-4-one 20197-86-8 C₁₀H₉ClN₂O₃ 2-Cl; 6,7-OCH₃ Intermediate for electrophilic substitutions
6,7-Dimethoxy-3,4-dihydroquinazolin-4-one 13794-72-4 C₁₀H₁₀N₂O₃ Saturated C3-C4 bond Improved solubility, reduced aromaticity
6,7-Dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one 763096-21-5 C₂₁H₂₄N₄O₃ 2-(piperazinylmethyl); 6,7-OCH₃ Enhanced receptor binding (hypothetical)
Imidazo[4,5-g]quinazoline derivatives - Varies Fused imidazole ring Broad pharmacological potential

Physicochemical Properties

  • Solubility : The dihydro analog (6,7-dimethoxy-3,4-dihydroquinazolin-4-one) likely exhibits improved aqueous solubility due to reduced aromaticity, enhancing bioavailability .
  • Stability : Chlorinated derivatives may require stringent storage conditions (e.g., inert atmosphere) to prevent hydrolysis .

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